methyl 3-oxocyclobut-1-ene-1-carboxylate
Description
Historical Context and Evolution of Cyclobutene (B1205218) Chemistry Research
The journey into the chemistry of four-membered rings began with the first synthesis of cyclobutane (B1203170) in 1907. wikipedia.orgnih.govsmolecule.com This achievement marked a significant milestone, opening the door to the study of strained carbocyclic systems. smolecule.com The inherent ring strain in cyclobutanes, second only to cyclopropanes, makes them more reactive than their acyclic or larger-ring counterparts. nih.gov
The synthesis of cyclobutene, the unsaturated analogue of cyclobutane, presented its own set of challenges. Early methods were often harsh and low-yielding. However, over the decades, a variety of synthetic strategies have been developed to access cyclobutane and cyclobutene derivatives. These methods include [2+2] cycloadditions, ring-expansion reactions, and the functionalization of pre-existing four-membered rings. harvard.eduacs.orgorganic-chemistry.orgnih.gov The development of catalytic and enantioselective methods has been a particular focus in recent years, aiming to provide access to chiral cyclobutane and cyclobutene building blocks with high levels of stereocontrol. nih.govresearchgate.net Despite these advances, the synthesis of highly functionalized cyclobutenes, such as methyl 3-oxocyclobut-1-ene-1-carboxylate, can still be a formidable challenge.
Significance of Four-Membered Ring Systems in Retrosynthetic Analysis
In the strategic planning of organic synthesis, known as retrosynthesis, four-membered rings serve as valuable intermediates. Their inherent ring strain can be harnessed as a driving force for a variety of chemical transformations, including ring-opening reactions and skeletal rearrangements. nih.gov This allows for the stereocontrolled introduction of functionality and the construction of more complex acyclic and cyclic systems that might be difficult to access through other means.
The utility of cyclobutane-containing motifs is evident in their presence in a number of biologically active natural products and pharmaceutical candidates. nih.govnih.gov For instance, cyclobutane rings have been incorporated into drug candidates to improve metabolic stability, act as conformational constraints, and serve as isosteres for other chemical groups. nih.gov The unique three-dimensional structure of the cyclobutane ring provides opportunities for novel molecular designs in medicinal chemistry. nih.gov Consequently, the development of synthetic routes to functionalized cyclobutanes and cyclobutenes is of significant interest, as these compounds can serve as key starting materials in the synthesis of a diverse range of target molecules.
Conceptual Framework: Enone and Ester Functionalities within a Strained Ring System
The chemical behavior of this compound is dictated by the interplay of its three key structural features: the cyclobutene ring, the enone system, and the methyl ester group.
Ring Strain: The four-membered ring in cyclobutene is significantly strained due to the deviation of its bond angles from the ideal values for sp2 and sp3 hybridized carbon atoms. rsc.org This strain energy makes the ring susceptible to reactions that lead to its opening, which can be a powerful tool in synthesis.
Enone System: The α,β-unsaturated ketone (enone) functionality is a versatile reactive handle. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack (1,2-addition). Furthermore, the β-carbon is also electrophilic due to conjugation, making it a prime site for conjugate (or Michael) addition reactions. nih.govresearchgate.net Studies on cyclic enones have shown that cyclization can slightly reduce their reactivity compared to their acyclic counterparts. rsc.orgnih.govresearchgate.net The enone system can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile.
Ester Functionality: The methyl ester group is a classic electron-withdrawing group. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of subsequent transformations, such as amide bond formation. The ester can also be reduced or reacted with organometallic reagents.
The combination of these functionalities within a strained ring suggests that this compound could undergo a rich variety of chemical transformations, making it a potentially versatile synthetic intermediate.
Current Research Landscape and Unaddressed Challenges Pertaining to this compound
The current body of scientific literature contains very limited direct research on this compound. However, the synthesis of the closely related compound, 1-methyl-3-oxocyclobutane-1-carboxylic acid, has been reported, and it has been utilized as an intermediate in the synthesis of various pharmaceutical compounds. smolecule.com This indicates that there is interest in this type of substituted four-membered ring system within the pharmaceutical industry.
The primary unaddressed challenge is the development of a robust and efficient synthesis of this compound itself. General challenges in the synthesis of functionalized cyclobutenes include:
Controlling Regio- and Stereoselectivity: The introduction of multiple substituents onto the small ring with precise control over their position and spatial orientation is often difficult to achieve.
Ring Strain Management: The high reactivity of strained rings can lead to undesired side reactions or decomposition of the target molecule.
Limited Availability of Starting Materials: Simple, functionalized cyclobutane and cyclobutene precursors are not as readily available as their five- and six-membered ring counterparts.
Recent advancements in the field, such as the use of C-H functionalization logic and novel cycloaddition strategies, offer promising avenues for overcoming these challenges. nih.govacs.org The development of a practical synthetic route to this compound would be a significant enabling step for the exploration of its chemistry and potential applications.
Scope and Objectives of Research on this compound
Given the potential utility of this compound as a synthetic building block, future research in this area would likely focus on the following objectives:
Development of Novel Synthetic Routes: A primary goal would be to establish efficient, scalable, and stereoselective syntheses of the title compound. This could involve exploring various cycloaddition strategies, ring-closing metathesis, or the functionalization of simpler cyclobutene precursors.
Exploration of Chemical Reactivity: A thorough investigation of the reactivity of this compound would be crucial. This would include studying its behavior in key reactions such as:
Michael additions with a variety of nucleophiles.
Cycloaddition reactions, particularly Diels-Alder reactions.
Reactions involving the carbonyl and ester functionalities.
Ring-opening reactions driven by the relief of ring strain.
Application in Target-Oriented Synthesis: A major long-term objective would be to demonstrate the utility of this compound as a building block in the synthesis of complex and biologically active molecules. This could involve its use in the synthesis of natural products, pharmaceutical analogues, or novel chemical probes.
The successful achievement of these objectives would not only expand the toolbox of synthetic organic chemists but could also lead to the discovery of new molecules with valuable properties.
Data Tables
Table 1: Properties of Cyclobutane
| Property | Value |
| Chemical Formula | C4H8 |
| Molar Mass | 56.107 g/mol |
| Appearance | Colorless gas |
| Melting Point | -91 °C |
| Boiling Point | 12.5 °C |
| Ring Strain Energy | 26.3 kcal/mol |
Data sourced from references wikipedia.orgnih.govsmolecule.com
Table 2: Functional Group Reactivity
| Functional Group | Key Reactions |
| Enone | 1,2-Nucleophilic Addition, Conjugate (Michael) Addition, Cycloadditions (e.g., Diels-Alder) |
| Methyl Ester | Hydrolysis, Reduction, Reaction with Organometallics, Amide Formation (via carboxylic acid) |
| Strained Ring | Ring-Opening Reactions, Rearrangements |
Properties
CAS No. |
1706841-26-0 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate and Its Precursors
Cycloaddition Strategies for the Formation of the Cyclobutene (B1205218) Core
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. For the synthesis of the methyl 3-oxocyclobut-1-ene-1-carboxylate scaffold, several strategies, including [2+2] cycloadditions, Diels-Alder reactions, and photochemical and thermal cyclizations, have been investigated.
[2+2] Cycloadditions in the Synthesis of this compound Scaffolds
The [2+2] cycloaddition is a cornerstone for the synthesis of cyclobutane (B1203170) and cyclobutene rings. nih.govrsc.org This reaction, involving the union of two doubly bonded systems to form a four-membered ring, can be initiated thermally, photochemically, or through catalysis.
A notable approach to a similar scaffold, methyl 3-methylcyclobutene-1-carboxylate, utilizes a stepwise [2+2] cycloaddition. The process begins with the formation of an enamine from piperidine (B6355638) and propionaldehyde. This enamine then undergoes a [2+2] cycloaddition with methyl acrylate. The resulting cycloadduct is subsequently methylated and treated with a base to yield the final cyclobutene product.
| Step | Reactants | Reagents & Conditions | Outcome |
| 1 | Piperidine + Propionaldehyde | - | N-(1-Propenyl)piperidine (enamine intermediate) |
| 2 | Enamine + Methyl acrylate | Moderate heating | Cycloadduct mixture |
| 3 | Cycloadduct | Methyl iodide in diethyl ether | Quaternary ammonium (B1175870) salt |
| 4 | Quaternary ammonium salt | Aqueous base | Methyl 3-methylcyclobutene-1-carboxylate |
This table illustrates the stepwise synthesis of a methyl 3-methylcyclobutene-1-carboxylate scaffold.
Visible-light photocatalysis has also emerged as a powerful tool for promoting [2+2] cycloadditions between alkynes and alkenes, offering a milder alternative to UV-activated methods. researchgate.netnih.gov This approach allows for the synthesis of a diverse range of cyclobutenes from various alkynes and electron-deficient alkenes. nih.gov
Diels-Alder Reactions Utilizing Substituted Dienophiles for Cyclobutene Ring Formation
While the classical Diels-Alder reaction typically forms six-membered rings, variations of this reaction can be employed to construct four-membered rings. researchgate.netwebflow.com The inverse-electron-demand Diels-Alder (iEDDA) reaction, for example, involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgsigmaaldrich.com This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which can lead to the formation of different ring systems.
Another strategy involves the reaction of ketenes with alkynes. Ketenes, which are not typically reactive in standard Diels-Alder reactions, can undergo [2+2] cycloadditions with alkynes to form cyclobutenones. webflow.com This approach could theoretically be adapted to synthesize the 3-oxocyclobut-1-ene-1-carboxylate core.
Photochemical and Thermal Cyclization Routes to this compound Analogs
Photochemical and thermal cyclizations represent another important avenue for the synthesis of cyclobutene rings. Photochemical [2+2] cycloaddition between an enone and an alkene is a well-established method that proceeds through a diradical intermediate. wikipedia.orgresearchgate.net This reaction can be applied to both intermolecular and intramolecular systems to create substituted cyclobutanes, which can then be converted to cyclobutenes.
Thermal electrocyclization reactions are also valuable for forming cyclobutene rings. youtube.comrsc.orgyoutube.com For instance, the thermal electrocyclization of vinylallenes can produce cyclobutene derivatives. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the reaction based on the number of π-electrons involved. youtube.com
Ring Contraction and Expansion Approaches to the Cyclobutene Skeleton
Ring contraction and expansion reactions provide alternative pathways to the cyclobutene skeleton, often starting from more readily available larger or smaller ring systems.
Rearrangement Reactions Leading to Cyclobutene Ring Systems
Several named rearrangement reactions can be utilized to synthesize cyclobutene ring systems. The Wolff rearrangement, for instance, involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846), which can then undergo further reactions. wikipedia.orgchem-station.com When a cyclic α-diazo ketone is used, a ring-contracted product is formed. wikipedia.orgrsc.orgntu.ac.uk This method is particularly useful for generating strained ring systems. wikipedia.org
The Favorskii rearrangement is another powerful tool, primarily involving the rearrangement of cyclopropanones and α-halo ketones to yield carboxylic acid derivatives. wikipedia.orgchemistwizards.com In the case of cyclic α-halo ketones, this reaction results in a ring contraction. wikipedia.org
Controlled Ring Contraction Methodologies for 3-Oxocyclobut-1-ene-1-Carboxylate Formation
The Wolff and Favorskii rearrangements are particularly well-suited for the controlled formation of the 3-oxocyclobut-1-ene-1-carboxylate skeleton.
The Wolff rearrangement of a cyclic α-diazo ketone can be used to produce a ring-contracted ester. chem-station.comlibretexts.org For example, treatment of a suitable five-membered α-diazo ketone with heat or light in the presence of methanol (B129727) would lead to the formation of a methyl cyclobutanecarboxylate (B8599542) derivative through a ketene intermediate. libretexts.org
The Favorskii rearrangement of a cyclic α-halo ketone in the presence of a base like sodium methoxide (B1231860) can yield a ring-contracted ester. wikipedia.org This process is thought to proceed through a cyclopropanone (B1606653) intermediate. This methodology is a viable route for converting a substituted α-halocyclopentanone into the desired methyl 3-oxocyclobutane-1-carboxylate structure. An enzymatic Favorskii-type rearrangement has also been identified in the biosynthesis of the antibiotic enterocin, highlighting the significance of this transformation in nature. nih.gov
| Rearrangement | Starting Material | Key Intermediate | Product Type |
| Wolff Rearrangement | Cyclic α-diazo ketone | Ketene | Ring-contracted ester |
| Favorskii Rearrangement | Cyclic α-halo ketone | Cyclopropanone | Ring-contracted carboxylic acid or ester |
This table summarizes key aspects of the Wolff and Favorskii rearrangements for ring contraction.
Functional Group Interconversions on Pre-formed Cyclobutene Rings
The construction of the target molecule often proceeds from a pre-formed cyclobutane or cyclobutene ring, which is then modified through functional group interconversions. This approach allows for the strategic installation of the required oxo and methyl carboxylate groups.
The introduction of a ketone functionality at the C-3 position of the cyclobutane ring is a critical transformation. A common strategy involves the hydrolysis of a protected ketone, such as a ketal. For instance, precursors like 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester can be subjected to acidic hydrolysis to reveal the oxo group. guidechem.com This method is effective, though it can require harsh conditions and long reaction times.
Another approach involves the oxidation of a C-3 hydroxyl group. This precursor alcohol can be synthesized through various means, and its subsequent oxidation to the ketone can be achieved using a range of standard oxidizing agents. The choice of oxidant is crucial to avoid unwanted side reactions, given the strained nature of the cyclobutane ring.
A notable method for synthesizing the precursor 3-oxocyclobutanecarboxylic acid involves the cyclization of 1,3-dihaloacetone derivatives with malonic esters, followed by hydrolysis and decarboxylation. google.comgoogle.com In these routes, the oxo group is present in the initial acyclic precursor and is carried through the cyclization step. For example, 1,3-dichloroacetone (B141476) can be used as a starting material to generate the cyclobutane ring with the oxygen functionality already in place at the desired position. google.com
| Precursor Type | Reagents/Conditions | Outcome | Reference |
| Ketal-protected cyclobutane | Acidic Hydrolysis (e.g., HCl) | Deprotection to form the oxo group | guidechem.com |
| C-3 Hydroxycyclobutane | Oxidation (e.g., PCC, Swern) | Oxidation to the corresponding ketone | |
| Acyclic 1,3-Dihaloacetone | Cyclization with Malonic Ester | Formation of the cyclobutane ring with the oxo group | google.comgoogle.com |
Once the 3-oxocyclobutanecarboxylic acid core is established, the methyl carboxylate group can be installed via esterification. The Fischer-Speier esterification is a classical and direct method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. guidechem.comchemguide.co.uk This reaction is typically driven to completion by heating and removing the water formed during the reaction. chemguide.co.uk
For substrates that may be sensitive to strong acids, milder esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP) to activate the carboxylic acid towards nucleophilic attack by methanol.
Transesterification offers an alternative route if a different ester of 3-oxocyclobutanecarboxylic acid is more readily available. In this process, an existing ester (e.g., an ethyl or isopropyl ester) is treated with a large excess of methanol in the presence of an acid or base catalyst to exchange the alkoxy group for a methoxy (B1213986) group.
| Reaction Type | Reagents | Typical Conditions | Key Features |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Simple, uses common reagents. guidechem.comchemguide.co.uk |
| DCC/DMAP Coupling | DCC, DMAP, Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. |
| Transesterification | Methanol, Acid or Base Catalyst | Varies | Useful for converting other esters to the methyl ester. |
Stereoselective and Enantioselective Synthesis of this compound
The development of methods to control the stereochemistry of the cyclobutane ring is a significant area of research, as chiral cyclobutanes are important motifs in bioactive molecules. nih.gov
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral molecules, avoiding the stoichiometric use of chiral auxiliaries.
Metal-Catalyzed Asymmetric Routes: Transition metal catalysts, particularly those based on rhodium and iridium, have shown great promise in the asymmetric synthesis and functionalization of cyclobutenes. nih.govnih.gov For example, rhodium-catalyzed asymmetric hydroacylation and addition reactions of arylboronic acids to meso-cyclobutenes can produce a variety of chiral cyclobutanes with high stereoselectivity. nih.gov These reactions often proceed through a key hydrometallation or carbometallation step, where the chiral ligand on the metal center controls the facial selectivity of the addition to the double bond. nih.gov Visible-light-induced [2+2] photocycloadditions catalyzed by chiral iridium complexes also represent a powerful method for constructing enantioenriched cyclobutane derivatives. chemistryviews.org
Organocatalytic Asymmetric Routes: Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. youtube.comyoutube.com For cyclobutene synthesis, chiral amines, such as those derived from proline or phenylalanine, can catalyze Diels-Alder and other cycloaddition reactions with high enantioselectivity. youtube.comyoutube.com These catalysts operate by forming chiral iminium ions or enamines with the substrates, which then undergo stereoselective reactions. youtube.com The development of organocatalytic methods for the asymmetric synthesis of the this compound framework is an active area of research, offering a potentially greener and more cost-effective alternative to metal-based catalysts.
| Catalysis Type | Catalyst Example | Mechanistic Feature | Advantage |
| Metal-Catalyzed | Chiral Rhodium or Iridium Complexes | Asymmetric hydrometallation, carbometallation, or photocycloaddition | High efficiency and stereoselectivity. nih.govnih.govchemistryviews.org |
| Organocatalytic | Proline-derived catalysts, Chiral Phosphines | Formation of chiral iminium ions, enamines, or phosphonium (B103445) ylides | Metal-free, often milder conditions. youtube.comyoutube.com |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The synthesis of this compound can be evaluated and improved through the lens of these principles.
Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu Designing synthetic routes with fewer steps and higher yields minimizes waste generation.
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches, particularly those that proceed via addition reactions, are inherently more atom-economical than stoichiometric reactions or those requiring protecting groups and chiral auxiliaries. acs.orgyale.edu
Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. yale.edu This involves selecting safer solvents and reagents.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research into solvent-free reactions or the use of greener solvents like water or supercritical CO₂ is an important goal.
Design for Energy Efficiency: Energy requirements should be minimized. acs.org Conducting reactions at ambient temperature and pressure, for example, through photocatalysis with visible light, contributes to a greener process. chemistryviews.org Microwave-assisted and mechanochemical methods are also being explored to reduce energy consumption. nih.gov
Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. yale.edu Exploring bio-based starting materials for cyclobutene synthesis is a long-term goal.
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org One-pot reactions and cascade sequences are effective strategies for reducing derivatization steps. nih.gov
Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu As detailed in section 2.4.2, the use of organocatalysts and transition metal catalysts is a key strategy for improving the efficiency and selectivity of the synthesis.
By applying these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly. For example, developing a one-pot, organocatalytic, asymmetric synthesis from readily available starting materials would represent a significant advancement in line with green chemistry goals.
Elucidation of Reactivity and Reaction Mechanisms of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate
Electrophilic and Nucleophilic Reactions at the Cyclobutene (B1205218) Double Bond
The reactivity of the carbon-carbon double bond in methyl 3-oxocyclobut-1-ene-1-carboxylate is a focal point of its chemical behavior, influenced by the inherent ring strain and the electronic effects of its substituent groups.
Additions to the Unsaturated System
The double bond in cyclobutene systems can, in principle, undergo addition reactions with both electrophiles and nucleophiles. However, for an alkene to react with a nucleophile, it typically needs to be electron-deficient. This is often achieved by the presence of electron-withdrawing groups attached to the double bond. youtube.com In the case of this compound, the ester and ketone functionalities serve as electron-withdrawing groups, making the double bond susceptible to nucleophilic attack. youtube.comlibretexts.org
Conversely, electrophilic addition to the double bond is also possible. The general mechanism involves the attack of the double bond on an electrophile. youtube.com The stability of the resulting carbocation intermediate plays a crucial role in these reactions.
Role of Ring Strain in Cyclobutene Reactivity
Cyclobutene possesses significant ring strain, estimated to be around 26.9 kcal mol⁻¹. nih.gov This strain arises from the deviation of bond angles from the ideal sp3 and sp2 hybridization states. chemistrysteps.comwikipedia.org The high degree of ring strain in cyclobutene derivatives makes them more reactive than their less strained counterparts like cyclopentenone or cyclohexenone. nih.gov This increased reactivity is a key factor driving many of the reactions involving the cyclobutene ring, as reactions that lead to ring-opening can relieve this strain. nih.govnih.gov For instance, the heat of combustion for small rings like cyclobutanes is elevated due to this high strain. wikipedia.org The instability associated with ring strain is a combination of angle strain and torsional strain. chemistrysteps.comwikipedia.org
Reactivity of the Carbonyl (Oxo) Group
The carbonyl group in this compound is a primary site for various chemical transformations, including nucleophilic additions, enolization, and photochemical reactions.
Nucleophilic Addition to the Ketone Functionality
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. youtube.combyjus.com This reaction typically proceeds through a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comyoutube.com The intermediate can then be protonated to yield an alcohol. Strong nucleophiles can directly attack the carbonyl group, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. byjus.com Common nucleophiles include organometallic reagents (like Grignard reagents), hydrides (like sodium borohydride), amines, and alcohols. youtube.comlibretexts.org
Enolization and Aldol-Type Condensations
Carbonyl compounds that have a hydrogen atom on the alpha-carbon can undergo enolization to form an enol or an enolate ion. utexas.edumasterorganicchemistry.com This process can be catalyzed by either acid or base. utexas.edu In the presence of a base, the alpha-proton is removed to form an enolate, which is a strong nucleophile. masterorganicchemistry.com This enolate can then participate in various reactions, including aldol-type condensations. The formation of the enolate is a reversible process, and the equilibrium generally favors the keto form. masterorganicchemistry.com However, complete conversion to the enolate can be achieved by using a very strong base in a non-hydroxylic solvent. libretexts.org
Photochemical Transformations of the Carbonyl Group
Cyclobutanones and cyclobutenones can undergo a variety of photochemical reactions. nih.govwhiterose.ac.uk Upon photoexcitation, typically with UV light, these compounds can undergo ring-opening reactions. nih.govnih.gov For instance, photolysis can lead to the formation of vinylketene intermediates, which can be trapped by nucleophiles. nih.gov Another common photochemical process is the Norrish Type-I reaction, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a biradical species. whiterose.ac.ukarxiv.orgarxiv.org This biradical can then undergo further reactions, such as fragmentation. arxiv.orgarxiv.org
Interactive Data Table: Reactivity of this compound
| Reactive Site | Reaction Type | Key Features | Influencing Factors |
| Cyclobutene Double Bond | Nucleophilic Addition | Requires electron-withdrawing groups on the double bond. | Ring strain, nature of the nucleophile. |
| Electrophilic Addition | Formation of a carbocation intermediate. | Stability of the carbocation, nature of the electrophile. | |
| Carbonyl (Oxo) Group | Nucleophilic Addition | Formation of a tetrahedral intermediate. | Strength of the nucleophile, acid/base catalysis. |
| Enolization | Formation of enol or enolate. | Presence of alpha-hydrogens, acid/base catalysis. | |
| Photochemical Reactions | Ring-opening, Norrish Type-I cleavage. | Wavelength of light, presence of trapping agents. |
Reactivity of the Methyl Ester Moiety
The methyl ester group of the title compound, being a β-keto ester, exhibits distinct reactivity patterns, particularly in hydrolysis, transesterification, and reduction reactions.
Hydrolysis and Transesterification Kinetics and Mechanisms
The conversion of the methyl ester of this compound to a carboxylic acid (hydrolysis) or a different ester (transesterification) is a critical transformation. As a β-keto ester, its reactivity is significantly influenced by the adjacent ketone.
General Mechanisms:
Acid-Catalyzed Transesterification/Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophile (water for hydrolysis, an alcohol for transesterification) then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the final product. Anhydrous conditions are often necessary to prevent competing hydrolysis. nih.govrsc.org
Base-Catalyzed Transesterification/Hydrolysis: In the presence of a base, an alkoxide or hydroxide (B78521) ion acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion is the rate-determining step.
Kinetics and Selectivity: The kinetics of transesterification reactions are generally slow and often require a catalyst. nih.govrsc.org For β-keto esters, selective transesterification is possible over other types of esters. This selectivity is often attributed to the formation of a chelated enol intermediate, where the catalyst coordinates with both carbonyl oxygens. nih.govucc.ie An alternative mechanism may involve the formation of an acylketene intermediate. nih.govrsc.org
Kinetic studies on the hydrolysis of related keto-esters have shown the reaction to follow pseudo-first-order kinetics under specific conditions. asianpubs.org The hydrolysis of β-keto esters to their corresponding β-keto acids is a known process, though the resulting acids can be unstable and prone to decarboxylation. nih.govacs.org A variety of catalysts, including protic acids, Lewis acids (such as arylboronic acids), bases, and enzymes, have been employed to facilitate these transformations under mild conditions. nih.govucc.ie
Table 1: General Catalysts and Conditions for β-Keto Ester Transesterification
| Catalyst Type | Example Catalyst | Conditions | Notes |
| Lewis Acid | 3-Nitrobenzeneboronic acid | 2.5 mol%, solvent or solvent-free | Selective for β-keto esters. ucc.ieresearchgate.net |
| Heterogeneous Acid | Silica-supported boric acid | Solvent-free, moderate heating | Efficient for various alcohols. researchgate.net |
| Heterogeneous Acid | Montmorillonite K-10 | Solvent or solvent-free | Reusable catalyst, environmentally benign. researchgate.net |
| Enzymatic | Hydrolases, Lipases | Aqueous or organic media | High selectivity, mild conditions. researchgate.net |
Reduction Pathways of the Ester Group
The reduction of the ester group in this compound can lead to different products depending on the reagents and conditions employed. The presence of the conjugated ketone adds a layer of complexity, requiring chemoselective methods to target the ester specifically.
Standard Reduction: Typically, esters are reduced to primary alcohols using strong hydride reagents like lithium aluminum hydride (LiAlH4). However, in the case of this compound, this would likely reduce both the ester and the ketone, yielding a diol.
Chemoselective Reductions: To selectively reduce the ester while preserving the ketone, specific strategies are required.
Reduction to β-Keto Alcohols: One approach involves the treatment of the corresponding potassium or lithium enolate of the β-keto ester with aluminum hydride. This method has been shown to chemoselectively reduce the ester group, affording β-keto alcohols in moderate yields. jst.go.jp
Biocatalytic Reductions: Bakers' yeast (Saccharomyces cerevisiae) and isolated ketoreductase enzymes are widely used for the asymmetric reduction of ketones. researchgate.netnih.gov While often targeting the ketone, specific yeast enzymes and genetic engineering techniques can achieve highly stereoselective reductions of β-keto esters to chiral β-hydroxy esters. acs.org For instance, fatty acid synthase (Fasp) in yeast typically reduces β-keto esters to (3R)-alcohols. acs.org
One-Pot Reduction and Transesterification: A one-pot method using sodium borohydride (B1222165) in an alcohol solvent can achieve reduction of the keto group followed by transesterification to yield various β-hydroxy esters under mild, catalyst-free conditions. thieme-connect.com
Table 2: Selected Reduction Methods for β-Keto Esters
| Reagent/Catalyst | Substrate Form | Product | Key Features |
| Aluminum Hydride | K or Li Enolate | β-Keto Alcohol | Chemoselective for the ester group. jst.go.jp |
| Bakers' Yeast (S. cerevisiae) | β-Keto Ester | Chiral β-Hydroxy Ester | High enantiomeric excess achievable. researchgate.net |
| Genetically Engineered Yeast | β-Keto Ester | Specific (R)- or (S)-β-Hydroxy Ester | Stereoselectivity can be controlled by enzyme choice. acs.org |
| Sodium Borohydride / Alcohol | β-Keto Ester | β-Hydroxy Ester (transesterified) | One-pot, mild conditions, no acid/base catalyst needed. thieme-connect.com |
Pericyclic Reactions Involving the this compound System
The strained four-membered ring and the conjugated π-system make this compound a prime candidate for various pericyclic reactions. These concerted reactions are characterized by a cyclic transition state and are highly stereospecific.
[2+2] Cycloaddition as a Dienophile
The term "dienophile" specifically refers to the two-π-electron component in a [4+2] cycloaddition (Diels-Alder reaction). The strained and electron-deficient alkene of this compound makes it a potential dienophile. In a separate class of reactions, it can also participate in [2+2] cycloadditions with other alkenes.
As a Dienophile in [4+2] Cycloadditions: The reactivity of a dienophile in a Diels-Alder reaction is enhanced by electron-withdrawing groups. youtube.com The ketone and ester groups on the cyclobutene ring make it electron-poor and thus a potentially reactive dienophile with electron-rich dienes. A related, highly reactive dienophile, methyl 2-oxobut-3-enoate, readily participates in Diels-Alder reactions with various 1,3-dienes to give cyclohexene (B86901) products in good yields. dtu.dk By analogy, this compound would be expected to react similarly.
In [2+2] Cycloadditions: This class of reactions involves two alkene components combining to form a cyclobutane (B1203170) ring. fiveable.me While thermal [2+2] cycloadditions are generally symmetry-forbidden and require highly activated substrates (like ketenes or specific fluorinated alkenes), photochemical [2+2] cycloadditions are common. wikipedia.orglibretexts.orgorganicreactions.org These reactions typically require UV light to excite one of the alkene partners. fiveable.meacs.org Given its strained double bond, this compound could undergo photosensitized [2+2] cycloadditions with other alkenes to form highly complex bicyclo[2.2.0]hexane derivatives. chemistryviews.org
Electrocyclic Ring Opening and Ring Closing Reactions
Electrocyclic reactions involve the intramolecular cyclization of a conjugated π-system where one π-bond is converted into a σ-bond, or the reverse ring-opening process. masterorganicchemistry.com The thermal ring-opening of a cyclobutene to a 1,3-butadiene (B125203) is a classic, well-studied example of a 4π-electron electrocyclic reaction. masterorganicchemistry.compitt.edu
This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical).
Thermal Ring Opening: For a 4π system like cyclobutene, the thermal reaction proceeds via a conrotatory motion. This means the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.orgmasterorganicchemistry.compitt.edu
Photochemical Ring Opening: Under photochemical conditions, the reaction proceeds via a disrotatory motion, where the substituents rotate in opposite directions. wikipedia.orgmasterorganicchemistry.com
For this compound, thermal ring-opening would lead to a substituted (1Z,3Z)- or (1E,3Z)-1,3-butadiene derivative, depending on the torquoselectivity (the preference for inward or outward rotation of substituents), which is influenced by the electronic and steric nature of the groups. researchgate.netnih.gov The equilibrium for such reactions strongly favors the ring-opened diene due to the release of the significant ring strain in the cyclobutene. wikipedia.org
Table 3: Woodward-Hoffmann Rules for Electrocyclic Reactions
| π-Electrons | Reaction Condition | Allowed Motion |
| 4n (e.g., 4) | Thermal | Conrotatory |
| 4n (e.g., 4) | Photochemical | Disrotatory |
| 4n + 2 (e.g., 6) | Thermal | Disrotatory |
| 4n + 2 (e.g., 6) | Photochemical | Conrotatory |
Rearrangements and Sigmatropic Shifts
Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-electron system, with a concurrent shift of the π-bonds. wikipedia.orgfiveable.me The product of the electrocyclic ring-opening of this compound, a conjugated diene, is a potential substrate for such rearrangements.
jst.go.jpthieme-connect.com-Hydrogen Shifts: The resulting substituted 1,3-butadiene could potentially undergo a jst.go.jpthieme-connect.com-hydrogen shift if a hydrogen atom is available on a carbon adjacent to the diene system. This rearrangement involves a 6-electron cyclic transition state and is thermally allowed to proceed suprafacially (where the hydrogen migrates along the same face of the π-system). libretexts.org
asianpubs.orgjst.go.jp-Hydrogen Shifts: If the conjugated system were to be extended, for instance, to a triene, asianpubs.orgjst.go.jp-hydrogen shifts could occur. These are predicted to proceed in an antarafacial manner (migrating from one face of the π-system to the other) under thermal conditions. wikipedia.orgfiveable.me
nih.govnih.gov-Sigmatropic Rearrangements: The most famous of these are the Cope and Claisen rearrangements. While the direct substrate is not set up for these reactions, products derived from it, particularly through dimerization or other cycloadditions, could yield 1,5-diene systems capable of undergoing a Cope rearrangement. libretexts.org
These rearrangements are governed by orbital symmetry rules, similar to other pericyclic reactions, and provide pathways to structurally diverse isomers. youtube.com
Transition Metal-Catalyzed Transformations of this compound
The strained four-membered ring of this compound, combined with its conjugated enone system, makes it a versatile substrate for a variety of transition metal-catalyzed transformations. These reactions often proceed through mechanisms involving the cleavage of C-C or C-H bonds, leading to the formation of more complex molecular architectures. Key transition metals employed in these transformations include rhodium and palladium.
Rhodium catalysts have been effectively used in ring-expansion reactions of cyclobutenone derivatives. researchgate.net These reactions typically involve the insertion of the rhodium catalyst into a C-C bond of the cyclobutenone ring, followed by a sequence of steps such as β-hydrogen elimination, olefin insertion, and reductive elimination to yield larger ring systems, most commonly functionalized cyclopentenones. researchgate.net For instance, rhodium(I) complexes can catalyze the rearrangement of cyclobutenones to afford polysubstituted cyclopentenones under neutral conditions. researchgate.net Another significant transformation is the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals, which serves as a surrogate for 1,4-addition to the parent cyclobutenone. rsc.orgnih.govlibretexts.org This process involves the enantioselective carbometalation of the cyclobutene ring by an aryl-rhodium species, followed by β-oxygen elimination to produce enantioenriched enol ethers. rsc.orgnih.govlibretexts.org
Palladium catalysts are also pivotal in the functionalization of cyclobutenone systems. Palladium-catalyzed cross-coupling reactions of cyclobutanone (B123998) derivatives, such as N-sulfonylhydrazones, with aryl or benzyl (B1604629) halides have been developed. thieme-connect.de These reactions proceed via the formation of a palladium carbene, migratory insertion, and subsequent elimination steps to afford a variety of products, including substituted cyclobutenes. thieme-connect.de
The following table summarizes representative transition metal-catalyzed transformations involving cyclobutenone scaffolds, indicative of the reactivity of this compound.
| Catalyst/Reagents | Substrate Type | Transformation | Product Type | Ref. |
| Rhodium Complex | Cyclobutenone | Ring-Expansion | Polysubstituted Cyclopentenone | researchgate.net |
| Rh(I) Complex / Arylboronic Acid | Cyclobutenone Ketal | Asymmetric Arylation | Enantioenriched Aryl-Substituted Enol Ether | rsc.orgnih.gov |
| Pd₂(dba)₃ / PPh₃ / Cs₂CO₃ | Cyclobutanone N-sulfonylhydrazone / Aryl Halide | Cross-Coupling | Aryl-Substituted Cyclobutene | thieme-connect.de |
This table presents examples of transition metal-catalyzed reactions on the cyclobutenone core structure.
Radical Reactions of this compound
The reactivity of this compound extends to radical-mediated transformations, which can be initiated photochemically or through the use of radical initiators. The strained nature of the cyclobutene ring makes it susceptible to ring-opening and addition reactions under radical conditions.
Free radical reactions involving cyclobutanone derivatives, which are structurally similar to cyclobutenones, often proceed via ring expansion or annulation pathways. researchgate.net These reactions can be initiated by the formation of a carbon-centered radical which then interacts with the carbonyl group. For example, tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common system used to generate radicals from halide precursors, which can then add to the cyclobutenone system. researchgate.net
Photochemical conditions can also promote radical reactions. nih.gov The photolysis of cyclobutenones can lead to a 4π-electrocyclic ring opening to generate highly reactive vinylketene intermediates. nih.gov These intermediates can then be trapped in cycloaddition reactions or react with various radical species.
Copper-catalyzed radical cascade reactions have been developed for simple cyclobutanes, leading to highly functionalized cyclobutene derivatives. rsc.orgrsc.org This type of transformation involves the generation of a radical on the cyclobutane ring, followed by a cascade of events including elimination and radical addition/functionalization steps. rsc.org While starting from a saturated ring, this methodology highlights the potential for radical functionalization of the four-membered ring system.
The general modes of radical reactivity expected for this compound include:
Radical Addition: A radical species can add to the carbon-carbon double bond of the cyclobutenone. The regioselectivity of this addition would be influenced by the electronic nature of the radical and the substituents on the ring.
Ring Opening: Under certain conditions, particularly photochemical, the cyclobutene ring can undergo cleavage to form radical intermediates that can be trapped or rearrange.
Hydrogen Atom Abstraction: Radicals can abstract a hydrogen atom from the allylic position of the cyclobutenone ring, leading to a stabilized allylic radical that can undergo further reactions.
The following table outlines general radical reaction types applicable to cyclobutenone systems.
| Initiation Method | Radical Source/Mediator | Reaction Type | Potential Product | Ref. |
| Chemical | Bu₃SnH / AIBN | Radical Cyclization/Rearrangement | Ring-Expanded or Annulated Products | researchgate.net |
| Photochemical | UV light | Electrocyclic Ring Opening | Vinylketene Intermediate | nih.gov |
| Catalytic | Copper Catalyst / Oxidant | Radical Cascade | Functionalized Cyclobutene | rsc.orgrsc.org |
This table presents general types of radical reactions observed for the cyclobutane/cyclobutenone scaffold.
Advanced Spectroscopic and Diffractional Characterization of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of organic compounds. For methyl 3-oxocyclobut-1-ene-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.
Multi-dimensional NMR techniques are crucial for deciphering the complex spin systems and establishing unambiguous correlations between protons and carbons. dalalinstitute.comsdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu For this compound, a key correlation would be observed between the vinylic proton (H2) and the methylene (B1212753) protons (H4) of the cyclobutene (B1205218) ring. This confirms their adjacent relationship in the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the vinylic proton (H2) would correlate with the vinylic carbon (C2), the methylene protons (H4) with the methylene carbon (C4), and the methoxy (B1213986) protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton, especially around quaternary carbons. sdsu.eduyoutube.com Key HMBC correlations for this compound would include:
The vinylic proton (H2) to the ester carbonyl carbon (C5) and the ketone carbonyl carbon (C3).
The methylene protons (H4) to the vinylic carbons (C1 and C2) and the ketone carbonyl carbon (C3).
The methoxy protons to the ester carbonyl carbon (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing insights into the stereochemistry and conformation of the molecule. libretexts.orgnanalysis.com In a relatively rigid structure like this compound, NOESY can confirm the spatial relationship between the substituents on the cyclobutene ring. For example, an NOE between the vinylic proton (H2) and the methylene protons (H4) would be expected.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Data is illustrative and based on typical values for similar functional groups.
| Atom Number | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~150 | - |
| 2 | ~6.0 (s) | ~130 | C1, C3, C4, C5 |
| 3 | - | ~190 | - |
| 4 | ~3.2 (s) | ~50 | C1, C2, C3 |
| 5 | - | ~165 | - |
| 6 (OCH₃) | ~3.8 (s) | ~52 | C5 |
The conformation of the cyclobutene ring is a subject of significant interest. While cyclobutane (B1203170) itself adopts a puckered or "butterfly" conformation to alleviate torsional strain, the presence of the double bond in cyclobutene forces the four ring carbons into a more planar arrangement. dalalinstitute.comlibretexts.org However, slight puckering may still occur.
NOESY experiments are instrumental in probing these subtle conformational details in solution. libretexts.org By quantitatively analyzing the cross-peak intensities, it is possible to estimate inter-proton distances. For this compound, precise distance measurements between the vinylic proton (H2) and the two methylene protons (H4) could reveal any deviation from a perfectly planar ring structure. The relative spatial arrangement of the ester group with respect to the ring protons can also be inferred from NOE data, which is crucial for understanding the molecule's preferred orientation in solution.
Cyclobutane and its derivatives can undergo a dynamic process known as ring puckering or ring flipping, where the ring rapidly inverts between equivalent puckered conformations. rsc.orgyoutube.com For this compound, while the double bond significantly restricts this flexibility, some degree of ring fluxionality might still be present.
Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is the primary technique for studying such conformational exchange processes. youtube.comlibretexts.org If a significant energy barrier exists for a conformational change, cooling the sample can slow the process to the point where separate signals for each conformer can be observed on the NMR timescale. Conversely, heating the sample can cause these signals to coalesce into a single averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the activation energy for the ring puckering process can be determined. For this molecule, monitoring the signals of the methylene protons (H4) at different temperatures would be the most direct way to probe any ring dynamics.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Theoretical Correlation
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. chemistrysteps.com For this compound, these methods are particularly useful for characterizing the carbonyl and ester groups and for probing the effects of ring strain.
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its functional groups.
Carbonyl (C=O) Stretching: The molecule contains two distinct carbonyl groups: a ketone and an α,β-unsaturated ester.
The ketone C=O stretch in a four-membered ring is known to appear at a significantly higher frequency than in acyclic ketones due to increased ring strain. worldscientific.comworldscientific.com Therefore, a strong absorption is predicted in the range of 1780-1815 cm⁻¹.
The ester C=O stretch, being part of a conjugated system, will appear at a lower frequency compared to a saturated ester. This band is expected to be strong and located in the 1710-1730 cm⁻¹ region. acs.org
Ester (C-O) Stretching: Esters typically show two C-O stretching vibrations. youtube.comyoutube.com For this molecule, these would correspond to the C(=O)-O and O-CH₃ bonds. These absorptions are generally strong and are expected in the 1250-1350 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.
C=C Stretching: The stretching of the carbon-carbon double bond within the ring is also expected to give a characteristic band, likely in the 1620-1650 cm⁻¹ region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are in cm⁻¹. Data is illustrative and based on typical values for similar functional groups and known effects of ring strain.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (vinylic) | 3050 - 3150 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1780 - 1815 | Strong |
| C=O Stretch (ester, conjugated) | 1710 - 1730 | Strong |
| C=C Stretch (conjugated) | 1620 - 1650 | Medium-Strong |
| C-O Stretch (ester) | 1250 - 1350 | Strong |
| C-O Stretch (ester) | 1000 - 1150 | Strong |
The four-membered cyclobutene ring possesses significant ring strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain. nanalysis.commasterorganicchemistry.com This strain has a profound effect on the molecule's vibrational frequencies.
The most prominent signature of ring strain in the vibrational spectrum is the unusually high frequency of the ketone's C=O stretching vibration. stackexchange.comnih.gov The constrained geometry of the four-membered ring alters the hybridization of the carbon atoms, leading to a stiffening of the exocyclic C=O bond and a corresponding increase in its vibrational frequency. Theoretical calculations and comparisons with related strained cyclic ketones can be used to correlate the observed frequency shift with the degree of ring strain. worldscientific.comresearchgate.net Furthermore, the frequencies of the ring deformation and breathing modes, typically found at lower wavenumbers, are also sensitive to the strain within the cyclobutene system and can provide further insight into its unique structural and electronic properties. nih.govresearchgate.net
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with the molecular formula C₆H₆O₃, the theoretical exact mass of the neutral molecule is 126.0317 Da. The protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI), would have a theoretical m/z of 127.0390.
Experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value by HRMS would confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) provides deeper mechanistic insights by isolating a specific ion (the parent or precursor ion) and inducing its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) reveal the underlying structural framework. For the molecular ion of this compound ([M]⁺˙ at m/z 126), several fragmentation pathways can be postulated based on the known behavior of cyclic ketones and esters.
A primary fragmentation would likely involve the ester group.
Loss of a methoxy radical (•OCH₃): This α-cleavage would result in a stable acylium ion at m/z 95. [C₆H₆O₃]⁺˙ → [C₅H₃O₂]⁺ + •OCH₃
Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones, leading to a fragment at m/z 98. [C₆H₆O₃]⁺˙ → [C₅H₆O₂]⁺˙ + CO
Retro-[2+2] Cycloaddition: The strained cyclobutene ring could undergo cleavage. A plausible retro-Diels-Alder (or more accurately, a retro-[2+2]) pathway could lead to the expulsion of ketene (B1206846) (CH₂=C=O), resulting in a fragment at m/z 84.
The analysis of cyclopentanone (B42830) and cyclobutane derivatives in mass spectrometry reveals that ring cleavage is a dominant process. youtube.comdocbrown.info The fragmentation of cyclobutane itself prominently features the loss of ethene (C₂H₄), leading to an ion at m/z 28. docbrown.info While the substitution pattern in this compound alters the pathways, the inherent ring strain makes ring-opening fragmentations highly probable.
Interactive Table: Plausible Mass Spectrometry Fragments
| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |
|---|---|---|---|
| 126 | [M - •OCH₃]⁺ | 95 | 31 |
| 126 | [M - CO]⁺˙ | 98 | 28 |
| 126 | [M - CH₂CO]⁺˙ | 84 | 42 |
Isotopic labeling studies, for instance, using ¹³C or ¹⁸O in the carbonyl or ester groups, could definitively trace the atoms through these fragmentation pathways, confirming the proposed mechanisms. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
Interactive Table: Expected Structural Parameters
| Parameter | Atom(s) Involved | Expected Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (ketone) | C3-O | ~1.21 |
| C=C (alkene) | C1=C2 | ~1.34 |
| C-C (ring) | C3-C4, C4-C1 | ~1.54 - 1.56 |
| C-O (ester) | C(ester)-O | ~1.34 |
| O-CH₃ (ester) | O-C(methyl) | ~1.44 |
| **Bond Angles (°) ** | ||
| C-C-C (ring) | C4-C1-C2 | ~92-95 |
| C-C-C (ring) | C1-C2-C3 | ~92-95 |
| C-C=O (ketone) | C2-C3-O | ~135 |
| **Dihedral Angle (°) ** |
Note: These values are estimates based on standard bond lengths and data from related cyclobutane structures. youtube.comnih.gov
Circular Dichroism Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms.
For a chiral derivative of this compound (for instance, with a substituent at the C4 position), CD spectroscopy would be invaluable for determining its absolute configuration. The α,β-unsaturated keto-ester system constitutes a chromophore that gives rise to electronic transitions in the UV-visible region, typically an n→π* transition at longer wavelengths and a π→π* transition at shorter wavelengths. These transitions become CD-active in a chiral environment. The sign and intensity of the observed Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. By applying established empirical rules for α,β-unsaturated ketones, such as the Octant Rule, or through comparison with computational predictions, the absolute configuration of a chiral center near the chromophore can be confidently assigned.
Computational and Theoretical Investigations of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Bonding
Computational chemistry offers powerful tools to investigate the intrinsic electronic properties of a molecule. For methyl 3-oxocyclobut-1-ene-1-carboxylate, these methods elucidate the distribution of electrons and the nature of its molecular orbitals, which are fundamental to its chemical behavior.
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. gcsu.eduacs.org Conversely, the LUMO is the lowest energy orbital without electrons and functions as an electrophile or electron acceptor. gcsu.eduacs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher polarizability, greater chemical reactivity, and lower kinetic stability. youtube.com
Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron Donor (Nucleophile) |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron Acceptor (Electrophile) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability |
Charge Distribution and Electrostatic Potentials
The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. youtube.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions with a negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com
In this compound, the MEP would show a significant negative potential around the oxygen atom of the keto group, making it a primary site for protonation or interaction with Lewis acids. The ester carbonyl oxygen would also exhibit a negative potential. Conversely, the carbonyl carbon and the carbon atom beta to the ester group are expected to be electron-deficient (blue regions), marking them as the most likely sites for nucleophilic attack. This charge distribution is crucial for understanding its reaction mechanisms.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT
The unique four-membered ring structure of this compound imposes significant constraints on its conformation, leading to inherent strain and influencing its energy landscape.
Strain Energy Calculations within the Cyclobutene (B1205218) Ring
Cyclobutane (B1203170) and its derivatives are characterized by significant ring strain, which is a combination of angle strain and torsional strain. acs.org Angle strain arises from the deviation of bond angles from the ideal sp³ (109.5°) or sp² (120°) values. Torsional strain results from the eclipsing of bonds on adjacent atoms. acs.org Cyclobutane itself possesses a total ring strain of approximately 26 kcal/mol. The introduction of a double bond in cyclobutene slightly alters this value.
Computational methods, particularly Density Functional Theory (DFT), can quantify this strain. For instance, studies on the keto-enol tautomerism of four-membered cyclobutanediones show that ring strain plays a dominant role in their reactivity and stability. illinois.edu The strain in the cyclobutene ring of this compound is a major driving force for reactions that can lead to ring-opening, as this relieves the inherent strain energy. researchgate.net The presence of sp²-hybridized carbons in the ring leads to an expected bond angle of 90°, a significant deviation from the ideal 120°, contributing substantially to the angle strain. acs.org
Tautomerism and Keto-Enol Equilibrium Studies
This compound is a β-ketoester, a class of compounds known to exhibit keto-enol tautomerism. rsc.org The equilibrium involves the interconversion between the keto form and two possible enol forms.
For most simple ketones, the equilibrium heavily favors the keto form. However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by conjugation and, more importantly, by the formation of a strong intramolecular hydrogen bond.
Computational studies using DFT have extensively modeled this equilibrium. orientjchem.orgwikipedia.org Factors influencing the position of the equilibrium include the electronic effects of substituents and the polarity of the solvent. However, for cyclic systems, ring strain is a powerful determinant. DFT calculations on cyclobutane-1,3-dione (B95015) revealed that it does not favor tautomerization to the enol form. illinois.edu The formation of the enol would introduce a double bond within the four-membered ring that increases ring strain, making the keto-enol form energetically unstable by 4.6 kcal/mol compared to the diketo form. illinois.edu
Given these findings, it can be strongly inferred that this compound exists predominantly in its keto form. The additional ring strain that would be introduced in the corresponding enol tautomer makes its formation highly unfavorable.
Table 2: Factors Affecting Keto-Enol Equilibrium
| Factor | Influence on Equilibrium |
|---|---|
| Intramolecular H-Bonding | Stabilizes the enol form, shifting equilibrium to the right. |
| Conjugation | Extended π-systems can stabilize the enol form. |
| Solvent Polarity | Complex effect; often favors the more polar tautomer. |
| Ring Strain | Can destabilize the enol form in small cyclic systems, favoring the keto form. illinois.edu |
| Substituent Effects | Electron-withdrawing or bulky groups can shift the equilibrium. |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanisms of reactions involving this compound requires the characterization of transition states and the modeling of reaction pathways. The high strain and functionality of the molecule make it a candidate for various pericyclic reactions.
The electrocyclic ring-opening of cyclobutene to butadiene is a classic pericyclic reaction governed by the Woodward-Hoffmann rules. researchgate.netacs.org Thermally, this reaction proceeds through a conrotatory pathway. Computational studies using DFT can model this process, calculating the activation energy and characterizing the geometry of the conrotatory transition state. researchgate.net The application of external force can even alter the preferred reaction pathway, as shown in mechanochemical studies. researchgate.net
Furthermore, the enone moiety makes this compound a potential dienophile in Diels-Alder [4+2] cycloaddition reactions. chemistrysteps.com FMO theory is used to predict the feasibility of these reactions; a symmetry-allowed reaction occurs when the HOMO of the diene and the LUMO of the dienophile have matching symmetry, allowing for a suprafacial-suprafacial interaction. chemistrysteps.com DFT calculations can model the entire reaction coordinate, identify the transition state structure, and compute the activation barrier, providing detailed mechanistic insights into how this strained ring system participates in cycloadditions.
Computational Elucidation of Pericyclic Reaction Mechanisms
Theoretical investigations into the pericyclic reactions of this compound would likely focus on its thermally induced electrocyclic ring-opening. This process is predicted to proceed through a conrotatory or disrotatory pathway, governed by the Woodward-Hoffmann rules. Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods (e.g., CASSCF), would be employed to map the potential energy surface of the reaction. These calculations would identify the transition state structure, determine the activation energy barrier, and calculate the reaction enthalpy. The stereochemical outcome of the ring-opening, leading to a substituted vinylketene, would be a key focus of such computational studies. For similar cyclobutenone systems, these calculations have been crucial in predicting the preferred reaction pathway and explaining the observed product distribution.
Solvent Effects on Reactivity and Selectivity
The polarity of the solvent can significantly influence the rate and selectivity of organic reactions. For this compound, solvent effects on its pericyclic reactions would be investigated computationally using implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects on the energies of the reactant, transition state, and product. Explicit solvent models, where individual solvent molecules are included in the calculation, would provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which could be particularly relevant in protic solvents. These models would be used to predict how the activation energy and reaction thermodynamics change in different solvent environments, thereby providing insights into the optimal reaction conditions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the characterization and identification of molecules like this compound.
Computational NMR Chemical Shift and Coupling Constant Prediction
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of computational chemistry. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, the ¹H and ¹³C chemical shifts of this compound can be calculated. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. Furthermore, calculations can predict the spin-spin coupling constants (J-couplings) between different nuclei, providing further structural information about the connectivity and geometry of the molecule.
A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below. The values are illustrative and would be derived from actual quantum chemical calculations.
| Atom | Predicted Chemical Shift (ppm) |
| C1 | 165.2 |
| C2 | 138.9 |
| C3 | 195.4 |
| C4 | 50.1 |
| OCH₃ | 52.3 |
Vibrational Frequency Calculations and Assignment
Computational methods can also predict the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculations are typically performed at the harmonic level using DFT. The results provide a set of vibrational modes and their corresponding frequencies and intensities. These predicted frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as the C=O stretches of the ketone and ester groups, and the C=C stretch of the cyclobutene ring.
A hypothetical table of key predicted vibrational frequencies for this compound is shown below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O (ketone) stretch | 1785 |
| C=O (ester) stretch | 1730 |
| C=C stretch | 1620 |
| C-O stretch | 1250 |
Molecular Dynamics Simulations for Dynamic Behavior Studies
While quantum chemical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide information about its conformational flexibility, intermolecular interactions in condensed phases, and the time evolution of its structure. For a relatively rigid molecule like this compound, MD simulations could be particularly useful for studying its interactions with solvent molecules or its behavior at interfaces.
Applications of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate As a Synthetic Building Block
Role in the Synthesis of Complex Natural Products
The inherent ring strain and dense functionality of methyl 3-oxocyclobut-1-ene-1-carboxylate make it an attractive starting point for the synthesis of complex natural products. Strained rings are frequently used by synthetic chemists to orchestrate stereocontrolled rearrangements and to introduce molecular complexity efficiently. While specific total syntheses of named natural products commencing directly from this compound are not extensively documented in readily available literature, the strategic value of the cyclobutene (B1205218) core is well-established. Diversity-oriented synthesis (DOS) approaches, which aim to create libraries of structurally diverse and complex molecules, often employ building blocks with high reactivity and multiple functional groups. nih.gov The cyclobutene scaffold fits this paradigm, offering pathways to azacycles, oxacycles, and carbocycles, which are the foundational ring systems for a vast majority of natural products. nih.gov The strategic bond disconnections possible through ring-opening, cycloaddition, or rearrangement reactions of the cyclobutene core allow for rapid increases in molecular complexity, a key goal in the efficient synthesis of natural-product-like molecules.
Utility in the Construction of Bridged and Polycyclic Architectures
The construction of bridged and polycyclic frameworks is a significant challenge in organic synthesis, and strained building blocks are powerful tools for this purpose. The high ring strain of cyclobutene, estimated at 31 kcal/mol, makes it an excellent substrate for reactions that lead to the formation of more intricate three-dimensional structures. beilstein-journals.org This reactivity can be harnessed in several ways:
Thermal and Photochemical Rearrangements: Upon heating or irradiation, cyclobutenes can undergo ring-opening to form vinylcarbenes or electrocyclic reactions to generate butadienes, which can then participate in intramolecular cycloadditions to forge complex polycyclic systems.
Transition-Metal Catalyzed Cycloadditions: The strained double bond of the cyclobutene ring is reactive in various metal-catalyzed processes, including [2+2+2] and [4+2] cycloadditions, which can assemble polycyclic and bridged rings in a single step.
Ring-Opening Metathesis: As discussed in section 6.4.1, ring-opening reactions can be followed by intramolecular trapping, leading to the formation of larger, often bridged, ring systems.
The enone functionality within this compound provides an additional site for strategic chemical manipulation, allowing for tandem reactions where an initial transformation of the cyclobutene ring is followed by a reaction at the ketone or α,β-unsaturated system to build further complexity.
Precursor to Biologically Active Compounds
The rigid cyclobutene scaffold is of significant interest in medicinal chemistry for the creation of novel compounds for drug discovery and chemical biology.
A molecular scaffold serves as a core structure from which functional groups can be projected into three-dimensional space to interact with biological targets. mdpi.com this compound is an ideal starting point for such scaffolds due to its rigidity and multiple, chemically distinct reactive sites.
The mechanistic advantages of this scaffold include:
Orthogonal Functionalization: The molecule possesses three key reactive handles: the ester, the ketone, and the carbon-carbon double bond. These can be modified sequentially using different classes of reactions. For example, the ester can be hydrolyzed to the carboxylic acid and converted to an amide, the ketone can undergo reduction or olefination, and the double bond is susceptible to Michael addition. This allows for the controlled, late-stage diversification of the scaffold to generate a library of analogues. mdpi.com
Stereodefined "Exit Vectors": The rigid four-membered ring acts as a conformational anchor, ensuring that substituents added to the core are presented in well-defined spatial orientations. This architectural control is crucial for optimizing interactions with the specific three-dimensional pockets of target proteins. mdpi.com
Access to Saturated Analogues: The double bond can be hydrogenated to produce the corresponding methyl 3-oxocyclobutanecarboxylate, providing access to a related but structurally distinct saturated scaffold from the same precursor.
This synthetic versatility allows chemists to systematically explore the chemical space around the cyclobutane (B1203170) core to identify structures with desired biological activity.
Molecular probes are essential tools for studying biological processes at the cellular and molecular level. The this compound scaffold can be elaborated to create sophisticated probes for target identification and imaging. mdpi.com For example, it could be used to construct a Förster Resonance Energy Transfer (FRET) probe to detect enzyme activity. mdpi.com
A hypothetical design based on this scaffold could involve:
Attachment of a Targeting Moiety: The ester function could be converted to an amide to link a peptide sequence specifically recognized and cleaved by a target protease (e.g., a caspase or a matrix metalloproteinase). mdpi.com
Installation of a Fluorophore/Quencher Pair: Other positions on the cyclobutene ring could be functionalized with a fluorophore (e.g., a cyanine (B1664457) dye) and a corresponding quencher. mdpi.com
In the intact probe, the proximity enforced by the rigid scaffold would ensure the quencher suppresses the fluorophore's signal. Upon enzymatic cleavage of the peptide linker, the fluorophore-containing fragment would diffuse away from the quencher, leading to a measurable increase in fluorescence. Such a probe would allow for the real-time detection and quantification of enzyme activity within a cellular environment.
Application in Material Science and Polymer Chemistry
The unique reactivity of the cyclobutene ring has found applications in the synthesis of advanced polymers and materials.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers with controlled structures and properties from strained cyclic olefins. The high ring strain of the cyclobutene moiety in this compound and its derivatives makes it an excellent monomer for this reaction. beilstein-journals.orgnih.gov
Research has shown that the substituent at the 1-position of the cyclobutene ring plays a critical role in its polymerization behavior. nih.gov While secondary amides derived from 1-cyclobutenecarboxylic acid readily undergo ROMP to produce well-defined polymers, the corresponding esters (such as this compound) and tertiary amides behave differently. These monomers typically undergo a single ring-opening metathesis event but fail to polymerize, likely due to the electronic effects of the substituent and steric hindrance that disfavors the subsequent binding of monomers to the propagating ruthenium carbene. nih.gov
However, the high reactivity of the cyclobutene ring can be used with high selectivity. Studies have demonstrated that ROMP of a cyclobutene derivative can be carried out selectively at 0 °C in the presence of a less-strained norbornene moiety, which remains unreacted under these conditions. beilstein-journals.org This selective reactivity highlights the potential for creating complex polymer architectures, such as block copolymers or polymers with reactive pendant groups.
Table 1: Reactivity of 1-Substituted Cyclobutene Derivatives in ROMP An interactive table summarizing research findings.
| Monomer Type | Substituent Example | Polymerization Outcome | Resulting Olefin Geometry | Reference |
|---|---|---|---|---|
| 1-Cyclobutenecarboxylic Acid Esters | Methyl 1-cyclobutenecarboxylate | Ring-Opened Monomer (No Polymerization) | N/A | nih.gov |
| 1-Cyclobutenecarboxylic Acid Secondary Amides | N-Alkyl-1-cyclobutenecarboxamide | Polymer | E-olefins | nih.gov |
| 1-Cyclobutenecarboxylic Acid Tertiary Amides | N,N-Dialkyl-1-cyclobutenecarboxamide | Ring-Opened Monomer (No Polymerization) | N/A | nih.gov |
| 1-Cyclobutene-1-methanol Esters | 1-Cyclobutenemethyl acetate (B1210297) | Polymer | Non-selective (E/Z mixture) | nih.gov |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Cyclobutenecarboxylic acid |
| Methyl 3-oxocyclobutanecarboxylate |
| Norbornene |
| N-Alkyl-1-cyclobutenecarboxamide |
| N,N-Dialkyl-1-cyclobutenecarboxamide |
| 1-Cyclobutenemethyl acetate |
Precursor for Advanced Organic Materials
While specific research on this compound as a direct precursor for advanced organic materials is not extensively documented, the broader class of cyclobutene derivatives has shown promise in this field. For instance, the rigid, 90-degree angle of the cyclobutene ring can be utilized to construct macrocycles with unique conformations and properties. rsc.org The synthesis of π-conjugated macrocycles incorporating a 3,4-bis(methylene)cyclobutene unit has been reported, demonstrating that the cyclobutene core can enforce a specific geometry on a larger molecular structure. rsc.org These macrocycles exhibit size- and linkage-dependent electrochemical, photophysical, and magnetic properties. rsc.org
By analogy, this compound could potentially serve as a monomer or a key building block in the synthesis of polymers or macrocycles. The enone functionality provides a site for various polymerization reactions, such as addition or condensation reactions. The ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used to form polyesters or polyamides. The resulting materials could possess unique properties due to the incorporated strained ring system, potentially finding applications in areas such as organic electronics or as specialized coatings.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Type | Reactive Site | Potential Polymer Class |
| Addition Polymerization | C=C double bond | Vinyl-type polymers |
| Polycondensation | Carboxylate group (after hydrolysis) | Polyesters, Polyamides |
| Ring-Opening Metathesis | Cyclobutene ring | Unsaturated polymers |
Ligand and Catalyst Design Utilizing the Cyclobutene Core
The design of ligands is crucial for the development of new catalysts with enhanced activity, selectivity, and stability. The rigid framework of the cyclobutene ring in this compound offers a valuable scaffold for the synthesis of novel ligands for transition metal catalysis.
The defined geometry of the cyclobutene core can be used to control the spatial arrangement of donor atoms, leading to catalysts with high stereoselectivity. The functional groups of this compound can be chemically modified to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur. For example, the ketone could be converted to an amine or a phosphine (B1218219) via reductive amination or other functional group interconversions.
A notable example of the cyclobutene core's role in ligand design is the formation of a 1-aza-2-cobalt-cyclobutene unit from the reaction of a cobalt(III)-TIM complex with terminal alkynes. nsf.gov In this complex, the cyclobutene ring is part of the ligand framework and is directly involved in the coordination to the cobalt center. nsf.gov This demonstrates that the cyclobutene moiety can participate in novel bonding modes with transition metals, which could be exploited in the design of new catalytic systems.
Table 2: Potential Ligand Modifications of this compound
| Modification Reaction | Target Functional Group | Resulting Donor Atom(s) | Potential Ligand Type |
| Reductive Amination | Ketone | Nitrogen | N-donor |
| Wittig-type Reactions | Ketone | Phosphorus | P-donor (Phosphine) |
| Thionation | Ketone | Sulfur | S-donor (Thione) |
| Amidation | Ester | Nitrogen, Oxygen | N,O-chelating |
The development of catalysts based on ligands derived from this compound could lead to new advancements in asymmetric catalysis, where the precise control of the three-dimensional space around the metal center is paramount.
Derivatives and Analogues of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate: Synthesis and Comparative Study
Alkyl and Aryl Substitutions on the Cyclobutene (B1205218) Ring
The introduction of alkyl and aryl substituents onto the cyclobutene ring of methyl 3-oxocyclobut-1-ene-1-carboxylate significantly impacts its reactivity and potential applications. The synthesis of these derivatives often involves multi-step sequences, starting from appropriately substituted precursors.
For instance, the synthesis of 1-methyl-3-oxocyclobutane-1-carboxylic acid has been documented, highlighting the introduction of a methyl group at the C1 position. researchgate.net While specific synthetic procedures for a wide range of alkyl and aryl substituted methyl 3-oxocyclobut-1-ene-1-carboxylates are not extensively consolidated in single reports, general strategies for the synthesis of substituted cyclobutanes can be applied. These often involve cyclization reactions of appropriately substituted precursors. For example, the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones can lead to substituted indanones, demonstrating a pathway to aryl-substituted cyclic systems. youtube.com
Table 1: Examples of Alkyl and Aryl Substituted Cyclobutane (B1203170) Carboxylic Acid Derivatives and their Synthetic Precursors
| Derivative Name | Substituent | Precursor Example | Reference |
| 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 1-Methyl | Not specified | researchgate.net |
| 3-Trichloromethylindan-1-ones | Aryl (fused) | 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | youtube.com |
The presence of substituents on the cyclobutene ring can influence the ring strain, electronic properties, and steric hindrance, thereby altering the molecule's reactivity towards nucleophiles and in cycloaddition reactions.
Modifications of the Oxo Functionality (e.g., Ketalization, Reduction, Oxime Formation)
The carbonyl group at the C3 position is a key site for chemical transformations, allowing for a diverse range of derivatives.
Ketalization: The protection of the ketone as a ketal, typically using ethylene (B1197577) glycol in the presence of an acid catalyst, is a common strategy in multi-step syntheses to prevent its reaction with nucleophiles targeting the ester group. scielo.bracs.org This reversible protection allows for the selective modification of other parts of the molecule. The formation of 1,3-dioxolanes is a standard procedure for protecting ketones. youtube.com A general method involves reacting the ketone with ethylene glycol and a catalytic amount of a Brønsted or Lewis acid. youtube.com
Reduction: The reduction of the oxo group to a hydroxyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to secondary alcohols. harvard.edumasterorganicchemistry.comacs.org This transformation introduces a new stereocenter, and diastereoselective reductions can be achieved, for example, in the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. libretexts.org The use of NaBH₄ is advantageous as it typically does not reduce the ester functionality under standard conditions. rsc.org
Oxime Formation: The reaction of the ketone with hydroxylamine (B1172632) leads to the formation of an oxime. researchgate.netarkat-usa.org Cyclobutanone (B123998) oximes are valuable intermediates that can undergo various transformations, including ring-opening reactions to form aliphatic nitriles. researchgate.net The N-O bond of the oxime can be activated to facilitate C-C bond cleavage, offering a pathway to functionalized linear molecules. arkat-usa.org
Table 2: Modifications of the Oxo Functionality of Cyclobutenone Derivatives
| Modification | Reagent(s) | Product Type | Key Features | Reference(s) |
| Ketalization | Ethylene glycol, Acid catalyst | Ketal | Protection of the ketone | scielo.bracs.orgyoutube.com |
| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol | Selective reduction of the ketone | harvard.edumasterorganicchemistry.comacs.orglibretexts.orgrsc.org |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime | Intermediate for further transformations | researchgate.netarkat-usa.org |
Variations of the Ester Group (e.g., Ethyl, Benzyl (B1604629) Esters, Carboxylic Acids)
Modification of the methyl ester group provides another avenue for creating derivatives with altered properties and reactivity.
Ethyl and Benzyl Esters: The synthesis of ethyl and benzyl esters can be achieved through standard esterification procedures. For instance, reacting the corresponding carboxylic acid with ethanol (B145695) or benzyl alcohol under acidic conditions yields the desired ester. chemicalbook.com The synthesis of ethyl 3-oxocyclohexane-1-carboxylate from the corresponding acid using ethanol and p-toluenesulfonic acid has been reported. google.com Similarly, benzyl esters can be prepared by reacting a carboxylic acid with benzyl bromide in the presence of a base.
Carboxylic Acids: Hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, using a base like sodium hydroxide (B78521), is an irreversible process that yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. google.com Acid-catalyzed hydrolysis is a reversible reaction that requires a large excess of water to drive the equilibrium towards the products. The resulting 3-oxocyclobutane-1-carboxylic acid is a valuable intermediate in its own right. libretexts.orgresearchgate.netethz.chresearchgate.net
Table 3: Synthesis of Ester and Carboxylic Acid Derivatives
| Derivative | Synthetic Method | Reagent(s) | Reference(s) |
| Ethyl 3-oxocyclobutane-1-carboxylate | Esterification | Ethanol, Acid catalyst | google.com |
| Benzyl 3-oxocyclobutane-1-carboxylate | Esterification | Benzyl alcohol, Acid catalyst or Benzyl bromide, Base | chemicalbook.com |
| 3-Oxocyclobutane-1-carboxylic acid | Hydrolysis | NaOH or H₃O⁺ | libretexts.orggoogle.comresearchgate.netethz.chresearchgate.net |
Isomeric and Homologous Systems (e.g., Methyl 3-Oxocyclopent-1-ene-1-Carboxylate)
The study of isomeric and homologous systems, such as methyl 3-oxocyclopent-1-ene-1-carboxylate, provides valuable insights into the influence of ring size on the properties and reactivity of these compounds. acs.orgachemblock.comchemscene.comorgsyn.org
Methyl 3-oxocyclopent-1-ene-1-carboxylate, the five-membered ring analogue, is a well-studied compound. acs.orgchemscene.comorgsyn.org Its synthesis has been reported, for example, by the oxidation of methyl 1-cyclopentene-1-carboxylate. acs.orgorgsyn.org The larger ring size in the cyclopentene (B43876) system compared to the cyclobutene system results in lower ring strain. This difference in strain energy can significantly affect the reactivity of the two compounds. For instance, the cyclobutene ring is generally more susceptible to ring-opening reactions.
In terms of reactivity in cycloaddition reactions, both systems can act as dienophiles. For example, 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, a derivative of the homologous system, has been shown to participate in [4+2] cycloadditions. acs.orgnih.gov A direct comparative study of the reaction rates and conditions for cycloadditions between the four- and five-membered ring systems would provide a clearer understanding of their relative reactivities.
Heterocyclic Analogues Incorporating the Cyclobutene Skeleton
Replacing one or more carbon atoms of the cyclobutene ring with a heteroatom leads to heterocyclic analogues with distinct chemical and biological properties. Azetidines and oxetanes are prominent examples.
Azetidines: Azetidin-2-ones, also known as β-lactams, are a particularly important class of heterocyclic compounds due to their presence in penicillin and other antibiotics. nih.gov The synthesis of azetidin-2-ones can be achieved through various methods, including the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. masterorganicchemistry.com The cyclization of β-amino acids is another common route. While direct conversion from this compound is not a standard method, the cyclobutene framework serves as a structural inspiration. The synthesis of azetidine-2-carboxylic acid itself has been shown to be catalyzed by AZE synthases in nature. organic-chemistry.org
Oxetanes: Oxetanes are four-membered rings containing an oxygen atom. Their synthesis can be challenging due to ring strain. core.ac.uk Methods for their preparation include the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. ethz.ch The synthesis of oxetane-2-carboxylates has been achieved through the ring contraction of α-triflates of 3-deoxy-1,4-lactones. google.com Furthermore, the synthesis of oxetan-2-ones can be accomplished through the condensation of an O-protected hydroxy aldehyde with a metal enolate of an activated carboxylic acid derivative. nih.gov
Stereoisomers and Enantiomerically Pure Derivatives
The presence of stereocenters in derivatives of this compound necessitates the development of stereoselective synthetic methods.
The reduction of the C3-keto group, for instance, creates a new stereocenter. Diastereoselective reductions have been achieved using reagents like sodium borohydride, where the stereochemical outcome can be influenced by the substrate and reaction conditions. libretexts.org
Enantioselective synthesis of substituted cyclobutenes is an active area of research. chemicalbook.comrsc.org Catalytic conjugate addition reactions to cyclobutenones have been developed to generate chiral cyclobutene derivatives. libretexts.org Furthermore, enantioselective [2+2] cycloadditions between alkynes and alkenes, catalyzed by transition metals like cobalt, provide a powerful tool for accessing a wide variety of chiral cyclobutenes. rsc.org
A notable example is the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition to cyclobutenes. researchgate.net This method allows for the control of both diastereoselectivity and enantioselectivity, providing access to enantioenriched cyclobutane derivatives. researchgate.net
Table 4: Examples of Stereoselective Syntheses of Cyclobutane/Cyclobutene Derivatives
| Reaction Type | Key Feature | Catalyst/Reagent | Product Type | Reference(s) |
| Diastereoselective Reduction | Reduction of a ketone | NaBH₄ | cis-1,3-Disubstituted cyclobutane | libretexts.org |
| Enantioselective Conjugate Addition | 1,4-addition to a cyclobutenone | Copper catalyst | Chiral cyclobutene phosphates | libretexts.org |
| Enantioselective [2+2] Cycloaddition | Cycloaddition of alkyne and alkene | Cobalt catalyst | Chiral cyclobutenes | rsc.org |
| Diastereo- and Enantioselective Michael Addition | Addition of thiols to cyclobutenes | Chiral squaramide catalyst | Enantioenriched thio-substituted cyclobutanes | researchgate.net |
Comparative Reactivity and Selectivity Profiles of Derivatives
The various modifications discussed in the preceding sections have a profound effect on the reactivity and selectivity of the resulting derivatives.
Ring Substituents: Alkyl and aryl groups on the cyclobutene ring can influence reactivity through both steric and electronic effects. Electron-donating groups may activate the double bond for certain reactions, while bulky groups can hinder the approach of reagents.
Oxo Functionality Modifications:
Ketalization deactivates the carbonyl group, allowing for selective reactions at the ester or the double bond.
Reduction to an alcohol introduces a hydroxyl group that can participate in or direct subsequent reactions. The stereochemistry of the alcohol can also influence the selectivity of further transformations.
Oxime formation provides a gateway to a variety of ring-opening and rearrangement reactions, fundamentally altering the molecular scaffold.
Ester Group Variations: The nature of the ester group (e.g., methyl, ethyl, benzyl) can influence the rate of hydrolysis and other reactions at the carbonyl center due to steric and electronic differences. The carboxylic acid derivative exhibits different solubility and reactivity profiles compared to the esters.
Ring Size: As noted in section 7.4, the increased ring strain of the cyclobutene system compared to the cyclopentene or cyclohexane (B81311) analogues generally leads to higher reactivity, particularly in reactions that relieve this strain, such as ring-opening reactions.
Heterocyclic Analogues: The presence of a heteroatom in the ring dramatically alters the reactivity. For example, the lone pair of electrons on the nitrogen in an azetidine (B1206935) can act as a nucleophile or a base, a reactivity pattern not available to the carbocyclic analogue. The oxygen in an oxetane (B1205548) influences the ring's electronic properties and can participate in coordination with Lewis acids.
Advanced Analytical Methodologies for Detection and Quantification of Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate
Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures
Chromatographic methods are indispensable for separating methyl 3-oxocyclobut-1-ene-1-carboxylate from complex mixtures and assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for this purpose, each with specific applications tailored to the compound's properties.
High-Performance Liquid Chromatography (HPLC) Method Development
Developing a robust HPLC method is fundamental for the analysis of non-volatile samples containing this compound. The process involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
A reversed-phase HPLC (RP-HPLC) method is often the preferred approach due to the polar nature of the ester and ketone functionalities in the molecule. turkjps.orgnih.gov A C18 or C8 column is typically employed as the stationary phase, offering excellent resolving power for a wide range of organic molecules. turkjps.orgnih.govnih.gov
The mobile phase composition is a critical parameter that is optimized to achieve the desired retention time and peak shape. researchgate.net A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is commonly used. turkjps.orgnih.gov The pH of the aqueous component may be adjusted with acids like phosphoric acid or acetic acid to control the ionization state of any acidic or basic impurities and improve peak symmetry. turkjps.orgnih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis. turkjps.orgnih.gov However, a gradient elution, where the proportion of the organic modifier is increased over time, may be necessary for complex mixtures containing compounds with a wide range of polarities. nih.gov
Detection is typically performed using a UV detector, as the α,β-unsaturated ketone chromophore in this compound absorbs UV light. The selection of the optimal wavelength is crucial for maximizing sensitivity. A photodiode array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. turkjps.org
A typical HPLC method for the analysis of a related compound, methyl salicylate, which shares some structural similarities, is detailed in the table below. This provides a starting point for developing a method for this compound.
Table 1: Illustrative HPLC Method Parameters for a Related Ester Compound
| Parameter | Condition |
|---|---|
| Column | Lichrosorb C8 turkjps.org |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid turkjps.org |
| Flow Rate | 1.0 mL/min turkjps.org |
| Detection | UV at 304 nm turkjps.org |
| Injection Volume | 20 µL turkjps.org |
| Column Temperature | 30 °C turkjps.org |
This table presents a validated HPLC method for methyl salicylate, which can serve as a reference for developing a method for this compound.
Method validation is a critical step to ensure the reliability of the analytical results. This involves assessing parameters such as linearity, precision, accuracy, and robustness. Linearity is typically evaluated over a concentration range relevant to the expected sample concentrations. turkjps.org
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com While this compound itself may have limited volatility, GC analysis can be employed for volatile derivatives or for monitoring reactions where volatile byproducts are formed.
For GC analysis, the selection of an appropriate column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase is often a suitable choice. The oven temperature program is optimized to ensure the efficient separation of the analytes based on their boiling points and interactions with the stationary phase. youtube.com
The most common detector used in conjunction with GC for organic compounds is the flame ionization detector (FID), which offers high sensitivity. For structural elucidation and confirmation, a mass spectrometer (MS) is coupled to the GC system (GC-MS). nist.gov
Derivatization can be employed to increase the volatility and thermal stability of the analyte. For instance, the ketone group could potentially be derivatized to form a more volatile oxime or hydrazone derivative. However, this adds a step to the sample preparation process and must be carefully controlled to ensure complete reaction and avoid the introduction of artifacts.
Table 2: General GC Parameters for Analysis of Organic Compounds
| Parameter | Typical Setting |
|---|---|
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID or MS interface) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 250 °C) |
This table provides a general set of GC parameters that can be adapted for the analysis of volatile derivatives of this compound.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound can exist as enantiomers if a chiral center is introduced during its synthesis or derivatization, chiral chromatography is essential for determining the enantiomeric excess (ee). wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org
Chiral HPLC is the most common technique for enantiomeric separation. uma.es This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. researchgate.net
The mobile phase in chiral HPLC typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). mdpi.com The choice of the mobile phase and its composition is critical for achieving optimal chiral recognition and separation. mdpi.com
Detection is usually performed with a UV detector. However, for more definitive identification and quantification, a circular dichroism (CD) detector can be used. uma.esnih.gov A CD detector measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the eluted enantiomers. nih.gov
Table 3: Example of Chiral HPLC Conditions for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralcel OJ-H (Cellulose tris-(4-methyl benzoate)) researchgate.net |
| Mobile Phase | Hexane/Isopropanol mixture |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength or Circular Dichroism (CD) |
| Column Temperature | Ambient or controlled |
This table illustrates typical conditions for chiral HPLC that could be adapted for the enantiomeric separation of derivatives of this compound.
The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound. nih.gov
Hyphenated Techniques for Online Analysis and Structural Confirmation
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the online analysis and structural confirmation of this compound and its reaction products.
GC-MS and LC-MS for Reaction Monitoring and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for monitoring the progress of reactions involving this compound and for identifying the products formed. nih.govnih.gov
In GC-MS, the gas chromatograph separates the volatile components of a reaction mixture, and the mass spectrometer provides mass spectral data for each component as it elutes. nist.govspectrabase.com This data allows for the identification of known compounds by comparing their mass spectra to library databases and for the structural elucidation of unknown products by analyzing their fragmentation patterns.
LC-MS is particularly useful for analyzing less volatile and thermally labile compounds that are not amenable to GC analysis. nih.gov The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio information for each component. This allows for the determination of the molecular weight of the products and provides valuable structural information. LC-MS is a powerful tool for monitoring the conversion of starting materials to products and for detecting the formation of intermediates and byproducts in real-time. researchgate.net
Recent advancements in LC-MS methodologies, such as the use of derivatization agents, have enhanced the sensitivity and specificity of the analysis of carboxylic acid-containing metabolites. nih.gov These techniques can be adapted for the analysis of this compound and its derivatives.
HPLC-NMR for Mechanistic Studies in Solution
High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a sophisticated hyphenated technique that provides detailed structural information about analytes in solution. acs.org By coupling an HPLC system to an NMR spectrometer, it is possible to obtain NMR spectra of individual components of a mixture as they are separated by the HPLC column. nih.gov
This technique is particularly valuable for mechanistic studies of reactions involving this compound. It allows for the direct observation and characterization of transient intermediates, which can provide crucial insights into the reaction pathway. For instance, in studies of cycloaddition reactions, HPLC-NMR could potentially be used to detect and characterize cyclobutane (B1203170) intermediates that are formed during the reaction. acs.orgacs.org
While technically demanding, the information provided by HPLC-NMR is unparalleled for understanding complex reaction mechanisms in solution. The ability to obtain high-resolution NMR spectra of separated components without the need for off-line collection and sample preparation is a significant advantage.
Electrochemical Methods for Detection
Electrochemical techniques offer high sensitivity, rapid response times, and the potential for in-situ analysis, making them well-suited for the detection of electroactive species like this compound. The presence of a conjugated system and a carbonyl group renders the molecule susceptible to electrochemical reduction.
The primary electrochemical process for α,β-unsaturated carbonyl compounds is typically the reduction of the carbon-carbon double bond or the carbonyl group. In protic media, this often occurs via a two-electron, two-proton process. The exact reduction potential is highly dependent on the molecular structure and the experimental conditions, such as the electrode material, solvent, and pH.
Various voltammetric techniques can be employed for the detection of this compound, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). CV is invaluable for initial mechanistic studies, allowing for the characterization of reduction potentials and the reversibility of the electrochemical process. For quantitative purposes, DPV and SWV are often preferred due to their enhanced sensitivity and better resolution, which arises from their effective discrimination against charging current.
A plausible approach for the detection of this compound would involve its reduction at a suitable working electrode, such as a glassy carbon electrode (GCE) or a dropping mercury electrode (DME), in an appropriate solvent-electrolyte system. The choice of solvent is critical and would likely be an aprotic solvent like acetonitrile or dimethylformamide with a supporting electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) to ensure sufficient conductivity.
Based on empirical rules for estimating the reduction potential of α,β-unsaturated carbonyl compounds, the reduction potential for this compound can be predicted. acs.org These rules take into account the parent system and the contribution of substituents. For quantitative analysis, a calibration curve would be constructed by plotting the peak current from DPV or SWV measurements against a series of known concentrations of the analyte.
Below is a hypothetical data table illustrating the kind of results that could be obtained from a DPV analysis for the quantification of this compound.
| Concentration (µM) | Peak Current (µA) | Peak Potential (V vs. Ag/AgCl) |
|---|---|---|
| 1.0 | 0.25 | -1.85 |
| 5.0 | 1.20 | -1.86 |
| 10.0 | 2.45 | -1.85 |
| 25.0 | 6.10 | -1.87 |
| 50.0 | 12.25 | -1.86 |
Quantitative Spectroscopic Analysis (e.g., UV-Vis Spectroscopy) in Reaction Progress Monitoring
UV-Vis spectroscopy is a powerful, non-destructive, and often straightforward technique for monitoring the progress of chemical reactions, particularly those involving chromophores such as the conjugated system in this compound. spectroscopyonline.comresearchgate.netthermofisher.com The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species, forms the basis of quantitative UV-Vis analysis.
The α,β-unsaturated ketone moiety in this compound is expected to exhibit a characteristic π → π* electronic transition in the UV region. The wavelength of maximum absorbance (λmax) for this transition can be estimated using Woodward-Fieser rules. For a five-membered cyclic enone, the base value is 202 nm. The exocyclic nature of the double bond and the presence of the ester group as a substituent would cause a bathochromic (red) shift. The calculated λmax for this compound is therefore anticipated to be in the range of 220-240 nm.
To monitor a reaction that either produces or consumes this compound, one would measure the change in absorbance at its λmax over time. For instance, in a synthesis reaction, the appearance of the product can be monitored by the increase in absorbance at its characteristic λmax. Conversely, in a reaction where it is a reactant, its consumption would be followed by a decrease in absorbance.
Aliquots can be periodically withdrawn from the reaction mixture, diluted appropriately, and their UV-Vis spectra recorded. A plot of absorbance versus time provides a kinetic profile of the reaction, from which the reaction rate and order can be determined.
The following interactive data table illustrates how UV-Vis spectroscopy could be used to monitor the formation of this compound over time.
| Time (minutes) | Absorbance at 230 nm | Calculated Concentration (mM) |
|---|---|---|
| 0 | 0.050 | 0.005 |
| 10 | 0.250 | 0.025 |
| 20 | 0.430 | 0.043 |
| 30 | 0.580 | 0.058 |
| 40 | 0.690 | 0.069 |
| 50 | 0.760 | 0.076 |
| 60 | 0.810 | 0.081 |
Future Research Directions and Emerging Paradigms for Methyl 3 Oxocyclobut 1 Ene 1 Carboxylate
Exploration of Novel Synthetic Pathways and Catalytic Systems
The construction of the strained cyclobutene (B1205218) core remains a central challenge and an area of active research. While various methods for the synthesis of cyclobutene derivatives have been established, the pursuit of new strategies from simple, readily available substrates is highly desirable. researchgate.net Future explorations are focused on developing more efficient, stereoselective, and atom-economical routes to methyl 3-oxocyclobut-1-ene-1-carboxylate and its analogues.
Key areas of development include:
Novel Cycloaddition Strategies: Research into formal [2+2] cycloadditions is ongoing. For instance, the reaction between cyclic ketene (B1206846) silyl (B83357) acetals and dimethylacetylenedicarboxylate (DMAD) provides a high-yield pathway to cyclobutene diesters, which can then be transformed into related structures. publish.csiro.au
Advanced Catalysis: The use of transition metal catalysts, such as iron and nickel complexes, has shown promise in promoting cross-coupling reactions to create substituted cyclobutenes. researchgate.net Future work will likely involve designing catalysts that offer greater control over stereochemistry and functional group tolerance, specifically for the 3-oxo-substituted systems.
Ring Contraction Methodologies: An innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from more easily accessible pyrrolidine (B122466) precursors using iodonitrene chemistry. acs.org This radical-pathway-mediated nitrogen extrusion process offers a novel disconnection and could be adapted for the synthesis of functionalized cyclobutene systems. acs.org
One-Pot Procedures: The development of one-pot syntheses for complex cyclobutene derivatives, such as allylic sulfone-embedded cyclobutenes from alkynes, showcases a trend towards more streamlined and efficient processes. researchgate.net Applying this philosophy to the synthesis of this compound could significantly improve its accessibility.
Development of Advanced Functional Materials Based on the Cyclobutene Scaffold
The inherent ring strain of the cyclobutene moiety makes it an ideal candidate for ring-opening polymerization, leading to the creation of advanced functional materials with unique properties.
Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful chain-growth polymerization technique that utilizes the ring strain of cyclic olefins to produce a diverse range of polymeric materials. suny.edu The application of ROMP to 1-substituted cyclobutene derivatives is a burgeoning field. suny.eduacs.org
Metal-Free ROMP: A significant advancement is the development of metal-free ROMP of cyclobutenes using hydrazine (B178648) catalysis. nih.gov This method provides living polymerization characteristics, affording excellent control over molecular weight and low dispersity, which is crucial for creating well-defined materials. nih.gov
Stereo- and Regiocontrol: Research indicates that the electronic and steric properties of the substituent at the 1-position of the cyclobutene ring heavily influence the stereo- and regiochemistry of the resulting polymer. suny.eduacs.org While 1-cyclobutenecarboxylic acid esters (like the target compound) can undergo a single ring-opening event, they tend to form a stable enoic carbene that resists further polymerization. acs.org Future research will focus on overcoming this limitation, potentially by designing new catalysts or copolymerization strategies to enable the formation of high molecular weight polymers from these ester-substituted monomers. suny.edu
Mechanochemically Active Polymers: The cyclobutane (B1203170) core can be engineered into mechanophores—stress-responsive units that undergo constructive chemical transformations when subjected to mechanical force.
Stress-Responsive Materials: Researchers have incorporated cyclobutane-bearing mechanophores into high molecular weight polyesters. duke.edu When subjected to elongational forces like ultrasound, these mechanophores undergo a [2+2] cycloreversion, creating reactive α,β-unsaturated esters. duke.edu This transformation can be harnessed for applications such as self-healing materials or damage-sensing polymers. Mechanistic studies suggest this ring-opening proceeds through a 1,4-diradical intermediate. duke.edu The cyclobutene scaffold of this compound is a precursor to such systems and could be integrated into novel stress-responsive materials.
The table below summarizes the polymerization behavior of different 1-substituted cyclobutene derivatives.
| Monomer Type | Polymerization Behavior | Resulting Polymer Characteristics | Reference |
| 1-Cyclobutene Esters | Undergo single ring-opening metathesis (ROM) but not polymerization (ROMP) with standard catalysts. | Forms a stable enoic ruthenium carbene that does not propagate. | acs.org |
| Secondary Amides | Undergo living ROMP. | Translationally invariant polymers with E-olefins. | acs.org |
| Tertiary Amides | Undergo ROM but not ROMP. | Similar to esters, forms a stable carbene. | acs.org |
| Carbinol Esters | Undergo ROMP. | Stereo- and regiochemically heterogeneous polymers. | acs.org |
Mechanistic Insights into Complex Biological Interactions (excluding clinical outcomes)
While specific mechanistic studies on the biological interactions of this compound are not extensively documented, its structural features suggest potential for significant biological activity. The cyclobutane ring is increasingly utilized in medicinal chemistry to create unique three-dimensional structures that can interact with biological targets. nih.gov
Scaffold for Drug Discovery: Cyclobutane and cyclobutene rings are found in numerous natural products with interesting biological activities. nih.gov In synthetic pharmaceuticals, they are used to improve metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets within enzyme active sites. nih.gov For example, cyclobutene analogues have shown high activity against various cancer cell lines. nih.gov The compact, sp³-rich nature of the scaffold is attractive for creating novel drug candidates. acs.org A related compound, methyl 3-oxocyclobutanecarboxylate, is used as an intermediate in the synthesis of dual H1/5-HT2A antagonists for treating sleep disorders. fishersci.se
Enzyme Inhibition Potential: The molecule contains a carboxylate ester group. Carboxylate groups are known to be crucial recognition elements for many enzymes. nih.gov For instance, β-lactamase enzymes, which are responsible for antibiotic resistance, possess a highly conserved carboxylate-binding pocket. nih.gov Research has shown that creating libraries of compounds containing carboxylic acids or their isosteres can lead to the discovery of potent enzyme inhibitors. nih.gov The ester group in this compound could potentially be hydrolyzed in vivo to a carboxylic acid, which could then target such carboxylate-binding pockets in various enzymes. Future mechanistic studies will be essential to identify specific protein targets and elucidate the precise molecular interactions, such as hydrogen bonding or electrostatic interactions, within the active site.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor, offers significant advantages for the synthesis of strained and potentially unstable compounds like cyclobutene derivatives. nih.gov
Enhanced Safety and Control: The small dimensions of flow reactors provide superior control over reaction parameters such as temperature and mixing. This enhanced control is critical when dealing with highly reactive intermediates and energetic reactions, minimizing risks and improving reproducibility. nih.gov
Synthesis of Cyclobutene Systems: Continuous flow synthesis has been successfully applied to the generation of functionalized cyclobutenes. nih.gov One notable process involves the flash generation of short-lived lithium ynolates, which then undergo a [2+2] cycloaddition in a continuous stream. nih.gov This method avoids cryogenic temperatures and is highly scalable, making it suitable for practical applications. nih.gov
Automation and Scalability: Flow chemistry platforms can be readily automated, allowing for rapid screening of reaction conditions and efficient production. nih.gov Scaling up production in a flow system is often as simple as running the reactor for a longer duration, which is a significant advantage over traditional batch processing. nih.gov A machine-assisted flow process has been reported for the synthesis of cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas, demonstrating the robustness and scalability of this approach for producing multi-gram quantities of cyclobutane-containing products. nih.govacs.org
The integration of automated flow synthesis platforms represents a paradigm shift, enabling faster, safer, and more efficient production of this compound and its derivatives for further research and application.
Computational Design of Next-Generation Cyclobutene Derivatives
Computational chemistry and artificial intelligence are becoming indispensable tools for predicting molecular properties and designing novel compounds with tailored functions.
Predicting Stability and Reactivity: Computational studies are crucial for understanding the stability of strained ring systems. Detailed calculations using methods like density functional theory (DFT) can predict the kinetic and thermodynamic parameters of reactions such as the 4π-electrocyclic ring-opening of cyclobutenes. publish.csiro.au These studies help rationalize experimental observations and create models to predict whether a substituted cyclobutene will be stable or spontaneously rearrange to a diene derivative. publish.csiro.au This predictive power is vital for designing stable cyclobutene-based building blocks for synthesis and materials science.
Designing Novel Functional Molecules: Beyond stability analysis, computational approaches are used to design next-generation molecules for specific applications.
Biocatalyst Design: Mechanism-based, multi-state computational design workflows can be used to engineer enzymes for new-to-nature reactions, such as creating biocatalysts with tailored stereoselectivity for specific transformations. nih.gov
Drug-Like Molecule Generation: A combination of fragment-based screening and deep generative modeling can be used to design novel inhibitors for therapeutic targets, such as kinases. nih.gov
Generative AI for Enzyme Design: Generative AI methods can now directly generate protein scaffolds around a computationally described active site, enabling the de novo design of highly active enzymes from first principles. acs.org
These computational tools will be instrumental in exploring the vast chemical space of cyclobutene derivatives. By modeling interactions and predicting properties, researchers can prioritize synthetic targets, leading to the accelerated discovery of new materials and biologically active agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for preparing methyl 3-oxocyclobut-1-ene-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthetic routes often involve [4+2] cycloadditions or acid-catalyzed cyclization of appropriate precursors. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyls to conjugated systems can generate strained cyclobutene derivatives . Reaction conditions (e.g., solvent polarity, temperature, catalyst loading) critically affect yield and purity. For instance, polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended, with purity validated by HPLC (≥99% as in ).
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for confirming the cyclobutene ring’s strained geometry and substituent positions. The ketone (3-oxo) and ester (carboxylate) groups produce distinct carbonyl signals (~200-220 ppm in 13C NMR).
- IR Spectroscopy : Confirms carbonyl stretches (~1700-1750 cm⁻¹ for ester and ketone groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 128.1259 g/mol for the cyclobutane analogue in ).
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs are widely used for small-molecule refinement.
Advanced Research Questions
Q. How does the electronic configuration of the cyclobutene ring influence its reactivity in Diels-Alder or other cycloaddition reactions?
- Methodological Answer : The cyclobutene ring’s high ring strain and electron-deficient nature (due to the ketone and ester groups) make it a potent dienophile in Diels-Alder reactions. Computational studies (e.g., DFT) can predict regioselectivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Experimental validation involves monitoring reaction kinetics under varying electronic environments (e.g., electron-rich vs. electron-poor dienes) .
Q. How should researchers resolve discrepancies in reported reaction yields or spectroscopic data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistent conditions (solvent, catalyst, temperature).
- Cross-Validate Spectra : Compare NMR chemical shifts with databases (e.g., CAS Common Chemistry) or published analogs.
- Statistical Analysis : Apply tools like ANOVA to assess variability in yields, considering factors like catalyst degradation or moisture sensitivity.
Q. What computational methods are recommended to model the ring strain and transition states in reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to calculate ring strain energy and transition-state barriers.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Critical Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data.
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct pH-dependent degradation assays (e.g., HPLC monitoring at 25°C and 40°C).
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways.
- Literature Cross-Check : Compare results with structurally similar compounds (e.g., methyl 2-cyanocyclobutane-1-carboxylate in ).
Methodological Best Practices
- Synthesis : Optimize cycloaddition conditions using Design of Experiments (DoE) to minimize side products.
- Characterization : Combine multiple techniques (e.g., NMR, X-ray) for robust structural assignment.
- Data Reporting : Adhere to IUPAC nomenclature and provide raw spectral data in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
